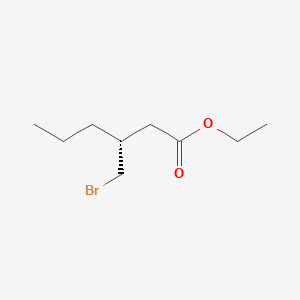

(R)-Ethyl 3-(bromomethyl)hexanoate

Beschreibung

A Versatile Chiral Building Block

(R)-Ethyl 3-(bromomethyl)hexanoate possesses a stereocenter at the third carbon of the hexanoate (B1226103) chain, which is further functionalized with a reactive bromomethyl group. nih.gov This combination of a defined stereochemistry and a versatile reactive handle makes it an invaluable tool for synthetic chemists. The bromine atom, being a good leaving group, allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments with a high degree of stereocontrol. This controlled introduction of new chemical entities is a cornerstone of modern synthetic strategies aiming for efficiency and precision.

The synthesis of this chiral building block itself can be achieved through various methods, often involving the use of chiral precursors or enzymatic resolutions to ensure high enantiomeric purity. One documented method involves the ring-opening of a chiral lactone, (R)-4-propyldihydrofuran-2-one, followed by functional group manipulation to install the bromomethyl group and subsequent esterification. google.com

A Crucial Intermediate in Enantioselective Synthesis of Pharmaceuticals

The most prominent application of this compound is its role as a key intermediate in the enantioselective synthesis of pharmacologically active compounds. pharmaffiliates.com Enantioselectivity is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. nih.govnih.gov

A prime example of the importance of this compound is its use in the synthesis of Brivaracetam, an antiepileptic drug. pharmaffiliates.comsmolecule.com Brivaracetam's efficacy is dependent on its specific stereochemistry, and the use of this compound as a starting material ensures the correct configuration in the final drug molecule. The synthesis involves a biocatalytic route where the chiral bromoester is a key reagent. pharmaffiliates.com

| Property | Value |

| IUPAC Name | ethyl (3R)-3-(bromomethyl)hexanoate |

| Molecular Formula | C9H17BrO2 |

| Molecular Weight | 237.13 g/mol |

| CAS Number | 1956435-91-8 |

| Key Application | Intermediate in the synthesis of Brivaracetam |

This table provides key information about this compound.

The synthesis of Brivaracetam from this compound highlights the efficiency and precision that can be achieved by employing well-defined chiral building blocks. This approach often proves more advantageous than separating enantiomers from a racemic mixture, a process that can be costly and inefficient. google.com

The Academic Importance of Chiral Bromoester Research

The academic interest in chiral bromoesters like this compound is driven by the broader pursuit of new and efficient methods for asymmetric synthesis. youtube.com Researchers are continuously exploring novel ways to create and utilize chiral molecules, and chiral bromoesters represent a versatile class of compounds for these investigations. researchgate.net

Recent research has focused on developing new catalytic methods and reaction conditions to further enhance the stereoselectivity of reactions involving such compounds. acs.orgyoutube.com The study of these reactions not only expands the synthetic chemist's toolbox but also deepens the fundamental understanding of reaction mechanisms and stereochemical control. The development of enantioselective synthesis has been a major focus in organic chemistry, with biocatalysis emerging as a powerful tool for producing single-enantiomer compounds under mild and environmentally friendly conditions. nih.gov The ongoing research in this area promises to deliver even more sophisticated and efficient synthetic routes to a wide array of valuable chiral molecules in the future. mpg.de

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (3R)-3-(bromomethyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPILIRWIBGKA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Ethyl 3 Bromomethyl Hexanoate and Precursors

Stereoselective Approaches to Chiral Hexanoic Acid Derivatives

The creation of the chiral center in the hexanoic acid backbone is a critical step that dictates the stereochemistry of the final product. Various methodologies have been developed to achieve high enantiomeric purity in these precursors.

Synthesis of (R)-3-(Hydroxymethyl)hexanoic Acid Intermediates

(R)-3-(Hydroxymethyl)hexanoic acid is a pivotal intermediate that can be directly converted to the target brominated ester. One approach involves the enzymatic resolution of racemic precursors. For instance, racemic 3-(carbamoylmethyl)-5-methylhexanoic acid can be resolved using optically active amines to isolate the desired (R)-enantiomer. patsnap.com Another strategy employs biological enzymes to stereoselectively open a cyclic precursor, such as 3-isobutylglutarimide, to directly yield (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, which can then be converted to the hydroxymethyl derivative. googleapis.com

A different synthetic route starts from (R)-2-propylsuccinic acid 4-tert-butyl ester. This is treated with triethylamine (B128534) and ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) in the presence of methanol (B129727). Subsequent acidification and workup yield the desired (R)-3-(hydroxymethyl)hexanoic acid. chemicalbook.com

Chiral Lactone Precursors: (R)-4-Propyldihydrofuran-2-one Synthesis

(R)-4-Propyldihydrofuran-2-one, also known as (R)-γ-heptalactone, is a versatile chiral lactone that serves as a key precursor to (R)-ethyl 3-(bromomethyl)hexanoate. chemicalbook.comnih.gov The synthesis of this lactone with high optical purity is a significant area of research.

A common and efficient method for synthesizing (R)-4-propyldihydrofuran-2-one utilizes the chiral pool feedstock, (R)-epichlorohydrin. google.com In one patented method, (R)-epichlorohydrin is reacted with diphenyl malonate. The resulting product then undergoes a reaction with an ethyl magnesium halide catalyzed by a copper salt, followed by decarboxylation at an elevated temperature to produce the target lactone. volsenchem.comgoogle.comepo.org While this method benefits from readily available starting materials, the high temperature required for decarboxylation can potentially lead to racemization. epo.org

Another approach involves the use of optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one as a starting material. This undergoes alkylation, reduction, cyano hydrolysis, and finally lactonization to yield (R)-4-n-propyl-dihydrofuran-2(3H)-one. epo.org This multi-step process offers high optical purity in the final product. epo.org

Enzymatic resolution provides a powerful tool for achieving high stereoselectivity in the synthesis of chiral lactones. One reported method involves the enzymatic resolution of a racemic substituted malonate. The desired (R)-isomer is isolated and then subjected to reduction and ring-closure to form (R)-4-propyldihydrofuran-2-one. chemicalbook.comepo.org While effective, the conditions for enzymatic catalysis can be stringent and costly. google.comepo.org

Bromination Strategies for the Introduction of the Bromomethyl Moiety

Once the chiral precursor, either the hydroxymethyl acid or the lactone, is obtained, the next critical step is the introduction of the bromomethyl group.

Ring-Opening and Halogenation of Chiral Lactones

The conversion of (R)-4-propyldihydrofuran-2-one to this compound involves the ring-opening of the lactone followed by bromination. A common method for ring-opening is treatment with trimethylbromosilane, which can also serve as the solvent, often catalyzed by a Lewis acid like zinc chloride. google.com This reaction yields (R)-3-(bromomethyl)hexanoic acid. google.comgoogle.com Subsequent esterification with ethanol (B145695) provides the final product. google.com

Alternatively, a mixture of hydrobromic acid and acetic acid can be used to open the lactone ring, directly affording (R)-3-(bromomethyl)hexanoic acid. google.com

Reformatsky Reaction-Based Bromination Pathways

The Reformatsky reaction is a well-established method in organic synthesis that utilizes an organozinc reagent, often called a Reformatsky enolate, to couple with carbonyl compounds. libretexts.orgnumberanalytics.com This reaction typically involves treating an alpha-halo ester with zinc dust to form the enolate. wikipedia.org The mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. byjus.com This organozinc intermediate is less reactive than corresponding Grignard or lithium reagents, which prevents self-condensation with the ester group. libretexts.orgwikipedia.org

While the classic Reformatsky reaction forms β-hydroxy esters, its principles are relevant to bromination pathways for precursors of this compound. numberanalytics.comwikipedia.org The synthesis can be envisioned through a pathway where a suitable precursor is subjected to bromination. For instance, the synthesis of the core structure can involve the reaction of an appropriate aldehyde with a brominated ester under Reformatsky conditions. The reaction involves the formation of a zinc enolate from the α-bromo ester, which then attacks the carbonyl compound. numberanalytics.com Subsequent acid workup yields the desired product. wikipedia.org The yields in such reactions can often be improved by conducting the process in two distinct steps: first, the quantitative formation of the organozinc bromide, followed by the reaction with the electrophile. byjus.com

Esterification Techniques for Ethyl Ester Formation

The final step in the synthesis of this compound is typically the formation of the ethyl ester from its corresponding carboxylic acid, (R)-3-(bromomethyl)hexanoic acid. pharmaffiliates.comnih.gov This transformation is a classic esterification reaction.

Esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. chemguide.co.uk To drive the equilibrium towards the product side and achieve high yields, reaction conditions are carefully controlled. A common and effective method involves heating the carboxylic acid with ethanol under reflux, using a strong acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The removal of water as it is formed, or the use of a large excess of the alcohol (ethanol), can also be employed to maximize the conversion to the ester.

The general protocol for the synthesis of this compound involves the esterification of (R)-3-(bromomethyl)hexanoic acid with ethanol. This reaction is typically catalyzed by a strong acid and requires heating to ensure the reaction proceeds to completion.

Catalytic Approaches in Stereoselective Synthesis

The critical challenge in synthesizing this compound is the establishment of the chiral center at the C3 position with high enantiomeric purity. Modern asymmetric catalysis offers powerful solutions for this, either by creating a chiral precursor or by direct enantioselective bromination.

Asymmetric Catalysis in Precursor Formation (e.g., Rhodium-Catalyzed Stereoselective Coupling)

Rhodium-catalyzed asymmetric reactions are a cornerstone of modern synthesis, enabling the creation of chiral molecules with high selectivity. nih.govthieme-connect.com These methods can be applied to generate chiral precursors which are then converted to the target molecule. For example, rhodium-catalyzed asymmetric synthesis can produce β-branched esters from substrates like allylic amines with excellent enantioselectivities. nih.gov Such strategies establish the stereocenter early in the synthetic sequence.

Chiral cyclopentadienyl (B1206354) (Cpx) rhodium complexes have also emerged as powerful catalysts in asymmetric C-H functionalization, offering a streamlined route to highly selective catalysts. nih.govacs.org These advanced catalytic systems can avoid lengthy chiral auxiliary routes or tedious HPLC resolution, making the synthesis more efficient. nih.gov

Table 1: Examples of Rhodium-Catalyzed Asymmetric Synthesis Relevant to Chiral Ester Formation

| Catalyst System | Reactants | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium/Chiral Diene | Allylic amines, Alcohols | Chiral β-branched esters | Excellent | nih.gov |

| Rhodium/Chiral Diene | α-Keto esters, Arylboronic acids | Chiral α-hydroxy esters | High | thieme-connect.com |

| Chiral Cpx-Rh Complexes | Various | Asymmetric C-H functionalization products | High | nih.govacs.org |

This table presents generalized data from various sources to illustrate the capabilities of rhodium catalysis in synthesizing chiral esters and precursors.

Organocatalysis and Transition-Metal-Catalyzed Enantioselective Transformations

Organocatalysis provides a complementary, metal-free approach to asymmetric synthesis. nih.gov The enantioselective α-bromination of aldehydes and ketones using chiral organocatalysts is a particularly relevant transformation. nih.govacs.org In this methodology, a chiral amine catalyst, such as a C2-symmetric diphenylpyrrolidine, activates an aldehyde substrate to form a transient enamine. nih.gov This enamine then reacts stereoselectively with an electrophilic bromine source like N-bromosuccinimide (NBS). acs.org

Despite its potential, the organocatalytic α-bromination of aldehydes can be challenging due to the high reactivity of brominating agents and the instability of the products, which can lead to side reactions like dibromination. acs.org Researchers have overcome these limitations by carefully tuning reaction conditions, such as the choice of solvent (e.g., hexafluoroisopropanol - HFIP), controlling the water concentration, and slow addition of the brominating agent. acs.org

Merging gold catalysis with organocatalysis represents another frontier, creating unique reactivity profiles for enantioselective transformations that are not achievable with a single catalytic system. rsc.org

Optimization of Synthetic Pathways: Enhancement of Yield and Stereochemical Purity

To transition a synthetic route from a laboratory-scale procedure to an industrially viable process, rigorous optimization of the reaction pathway is essential. This involves systematic studies to maximize product yield and ensure high stereochemical purity, while also considering economic and environmental factors.

Systematic Studies of Reaction Conditions (Solvent Effects, Temperature Profiles, Catalyst Loading)

The outcome of a chemical reaction is profoundly influenced by its conditions. Systematic variation and analysis of these parameters are crucial for optimization.

Solvent Effects: The choice of solvent can dramatically affect reaction rates and selectivity. weebly.comrsc.org Solvents can influence the stability of reactants, transition states, and products differently. For instance, bromination reactions have been shown to be highly sensitive to the solvent, with yields and selectivities being significantly better in solvents like methyl formate (B1220265) compared to the more traditional tetrachloromethane. weebly.com In some stereoselective reactions, the solvent is not merely an inert medium but can form distinct, reactive solute-solvent clusters. rsc.org

Temperature Profiles: Temperature is a critical parameter in controlling selectivity. rsc.org Asymmetric reactions are often run at low temperatures to enhance enantioselectivity, as the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. In rare but fascinating cases, changing the reaction temperature can even lead to a complete reversal of enantioselectivity. rsc.orgchemistryworld.com The optimal temperature profile for a catalytic reaction might involve varying temperatures along the reactor bed to maintain high activity and selectivity. researchgate.net

Catalyst Loading: The amount of catalyst used is a key variable that balances reaction rate and cost. researchgate.net While a higher catalyst loading can increase the reaction rate, it also increases process costs and can sometimes lead to undesirable side reactions or complicate product purification. researchgate.net Kinetic analysis, such as Reaction Progress Kinetic Analysis (RPKA), is a powerful tool for understanding the catalyst's behavior and determining the minimum effective loading without sacrificing yield or selectivity. nih.govacs.org Optimization studies often reveal that catalyst loading can be significantly reduced from initial laboratory protocols, enhancing the industrial feasibility of the synthesis. acs.org

Table 2: Influence of Reaction Parameters on Synthesis Outcomes

| Parameter | General Effect on Yield | General Effect on Stereoselectivity | Key Considerations |

|---|---|---|---|

| Solvent | Can significantly increase or decrease yield depending on reactant/transition state stabilization. weebly.com | Can alter or even invert stereoselectivity by differential solvation of diastereomeric transition states. rsc.org | Polarity, coordinating ability, and potential to form specific solute-solvent clusters are important factors. rsc.org |

| Temperature | Higher temperatures generally increase reaction rates, but can also promote side reactions. | Lower temperatures often lead to higher enantiomeric excess (ee). rsc.org | An optimal temperature profile may be required to balance rate and selectivity. researchgate.net Reversal of selectivity with temperature is possible. chemistryworld.com |

| Catalyst Loading | Increasing loading generally increases rate and conversion up to a point. researchgate.net | Can influence selectivity; optimal loading needs to be determined. | High loading increases cost and can cause side reactions. researchgate.net Kinetic studies help find the lowest effective loading. nih.gov |

This interactive table summarizes general trends observed in the optimization of chemical reactions.

Mechanistic Investigations of Stereocontrol in Syntheses

The primary challenge in the synthesis of this compound lies in the establishment of the stereocenter at the C3 position. This is typically achieved through the asymmetric reduction of a prochiral precursor, ethyl 3-oxohexanoate, to yield (R)-ethyl 3-hydroxyhexanoate (B1247844). Subsequent stereospecific conversion of the hydroxyl group to a bromine atom furnishes the final product. The stereochemical outcome of these transformations is dictated by the reaction mechanisms and the nature of the catalysts and reagents employed.

Stereocontrol in the Asymmetric Hydrogenation of Ethyl 3-Oxohexanoate

The most effective method for the enantioselective synthesis of (R)-ethyl 3-hydroxyhexanoate is the Noyori asymmetric hydrogenation. documentsdelivered.comresearchgate.net This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The mechanism of this reaction has been a subject of extensive investigation, and it is the precise orchestration of interactions within the catalyst-substrate complex that governs the high degree of stereocontrol.

The catalytic cycle is understood to involve a metal-ligand bifunctional mechanism. researchgate.net The active catalyst, a ruthenium hydride species, coordinates to the β-keto ester. The stereoselectivity arises from the specific geometry of the transition state, where the chiral BINAP ligand creates a well-defined chiral environment around the metal center. harvard.edu The phenyl groups on the phosphine (B1218219) atoms of BINAP are oriented in a way that sterically disfavors one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the product. harvard.edu

For the synthesis of the (R)-enantiomer of the hydroxy ester, the (R)-BINAP ligand is employed. The proposed transition state model suggests that the substrate approaches the ruthenium hydride in a manner that minimizes steric repulsion with the bulky naphthyl groups of the BINAP ligand. This directs the hydride transfer to one specific face of the carbonyl group, resulting in the formation of the (R)-alcohol. harvard.edu The diastereomeric transition state that would lead to the (S)-enantiomer is destabilized by unfavorable steric interactions.

The efficiency and enantioselectivity of the Noyori asymmetric hydrogenation are influenced by several factors, including the solvent, temperature, and the specific structure of the catalyst. The use of polar solvents like methanol or ethanol is generally preferred. nih.gov The table below summarizes the effect of different Ru-BINAP catalyst systems and reaction conditions on the enantiomeric excess (ee) of the resulting β-hydroxy ester.

| Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| RuCl₂((R)-BINAP) | Methyl 2,2-dimethyl-3-oxobutanoate | CH₂Cl₂ | 100 | Not Specified | 96 | harvard.edu |

| [RuCl((R)-binap)]₂(μ-Cl)₃·NEt₃ | Ethyl 4-chloro-3-oxobutanoate | Ethanol | Not Specified | Not Specified | 98 | nih.gov |

| Ru(OAc)₂((S)-BINAP) | Ethyl 3-oxobutanoate | Methanol | Not Specified | Not Specified | >99 | harvard.edu |

| Ir-Ferrocenyl P,N,N Ligand | β-Keto Esters | Not Specified | Not Specified | Not Specified | up to 95 | rsc.org |

| (R,R)-TsDPEN-Ru | 2,3-Disubstituted Flavanones | DMF | Transfer Hydrogenation | 40 | 94 | dicp.ac.cn |

Stereocontrol in the Bromination of (R)-Ethyl 3-Hydroxyhexanoate

The conversion of the chiral secondary alcohol, (R)-ethyl 3-hydroxyhexanoate, to the corresponding bromide, this compound, must proceed with a high degree of stereochemical control to preserve the enantiopurity of the molecule. This transformation is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion.

A common method for this conversion is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). beilstein-journals.org The reaction is known to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this mechanism, the nucleophile (bromide ion) attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. This "backside attack" results in a complete inversion of the stereochemical configuration at the reaction center.

Therefore, when (R)-ethyl 3-hydroxyhexanoate is subjected to these conditions, the resulting this compound is formed with the bromine atom occupying the opposite stereochemical position to the original hydroxyl group. The stereospecificity of the Sₙ2 reaction ensures that the high enantiomeric purity achieved in the hydrogenation step is transferred to the final product. The stereochemical pathway is crucial; a reaction proceeding through an Sₙ1 mechanism, involving a planar carbocation intermediate, would lead to racemization and loss of the desired stereochemistry. However, for a secondary alcohol like (R)-ethyl 3-hydroxyhexanoate, the Sₙ2 pathway is highly favored under the conditions of the Appel reaction. beilstein-journals.org

The table below summarizes the stereochemical outcome of nucleophilic substitution reactions on chiral alcohols.

| Substrate | Reagents | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 3β-hydroxycholest-5-ene | CBr₄/PPh₃ | Appel Reaction (modified) | Retention of Configuration (due to neighboring group participation) | beilstein-journals.org |

| 3β-bromocholest-5-ene | NaN₃/DMF | Sₙ2 | Inversion of Configuration (Walden Inversion) | beilstein-journals.org |

| Chiral β-hydroxy esters | - | α-alkylation | Stereoselective | documentsdelivered.com |

Chemical Reactivity and Transformative Potential of R Ethyl 3 Bromomethyl Hexanoate

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of the electrophilic bromomethyl group is the primary driver of the reactivity of (R)-Ethyl 3-(bromomethyl)hexanoate, making it highly susceptible to nucleophilic substitution reactions. In these reactions, the bromine atom, a good leaving group, is displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Elucidation of Reaction Mechanisms and Stereochemical Outcomes

Nucleophilic substitution reactions at a saturated carbon, such as the one bearing the bromine in this compound, can proceed through two main mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular). utexas.eduembibe.com

The Sₙ2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orglibretexts.org This concerted mechanism results in an inversion of the stereochemical configuration at the chiral center. embibe.comlibretexts.org For this compound, an Sₙ2 reaction would lead to a product with an (S)-configuration. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

The Sₙ1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. This intermediate is trigonal planar, and the nucleophile can attack from either face in the second step. libretexts.org This leads to a racemic or nearly racemic mixture of products, meaning both retention and inversion of the original configuration. libretexts.orgmasterorganicchemistry.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com

Given that the bromine is attached to a primary carbon in this compound, the Sₙ2 pathway is generally favored, as primary carbocations are highly unstable. This typically leads to products with an inverted stereochemistry.

| Reaction Mechanism | Key Features | Stereochemical Outcome for this compound |

| Sₙ2 | Bimolecular, one-step, backside attack | Inversion of configuration, leading to (S)-products. |

| Sₙ1 | Unimolecular, two-steps, carbocation intermediate | Racemization, leading to a mixture of (R) and (S)-products. |

Scope of Nucleophiles and Substrate Compatibility in Transformations

A wide array of nucleophiles can be employed in substitution reactions with this compound, highlighting its versatility in synthetic chemistry. The choice of nucleophile dictates the functional group that is introduced into the molecule.

Common nucleophiles include:

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can form primary amines, secondary/tertiary amines, and azides. These are crucial transformations in the synthesis of many nitrogen-containing bioactive molecules.

Sulfur nucleophiles: Thiols and thiolates are effective for creating thioethers.

Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds, extending the carbon skeleton.

The compatibility of the substrate with various reaction conditions is generally good. However, strong bases can potentially lead to elimination reactions as a side pathway, forming an α,β-unsaturated ester. The ester functional group within this compound can also be susceptible to hydrolysis under strongly acidic or basic conditions.

Alkylation Reactions in Complex Molecule Construction

As a potent alkylating agent, this compound is instrumental in the construction of more complex molecules. In these reactions, the hexanoate (B1226103) derivative acts as an electrophile, and the incoming nucleophile becomes alkylated. The asymmetric Friedel-Crafts reaction, for instance, is a powerful method for creating optically active aromatic compounds through the alkylation of arenes. rsc.org Chiral Brønsted acids can be used to catalyze the enantioselective alkylation of electron-rich arenes, such as indoles and phenols, with electrophiles. rsc.orgnih.gov This highlights the potential for this compound to participate in highly stereocontrolled C-C bond-forming reactions.

Cyclization Reactions Leading to Heterocyclic Frameworks

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic frameworks through intramolecular cyclization reactions. For example, if the ester is first converted to an amide with a nucleophilic group appropriately positioned on the amide nitrogen, subsequent intramolecular nucleophilic substitution can lead to the formation of lactams, a common motif in pharmaceuticals. N-fused heterocycles, which are prevalent in pharmaceuticals and agrochemicals, can be synthesized through acyl transfer-annulation reactions of heteroaryl ketones with alkyl bromides. nih.gov

Conversion to Other Reactive Intermediates (e.g., Acyl Chlorides, Alternative Halomethyl Derivatives)

The reactivity of this compound can be further extended by converting it into other reactive intermediates. For instance, the corresponding carboxylic acid, (R)-3-(bromomethyl)hexanoic acid, can be synthesized. google.com This acid can then be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This acyl chloride can then undergo a wider range of acylation reactions.

Furthermore, the bromine atom can be exchanged for other halogens through Finkelstein-type reactions, allowing for the synthesis of the corresponding iodo- or chloromethyl derivatives, which may offer different reactivity profiles.

| Starting Material | Reagent(s) | Product | Application |

| This compound | NaOH, then H₃O⁺ | (R)-3-(Bromomethyl)hexanoic acid | Precursor for acyl chlorides and other derivatives. |

| (R)-3-(Bromomethyl)hexanoic acid | SOCl₂ or (COCl)₂ | (R)-3-(Bromomethyl)hexanoyl chloride | Highly reactive acylating agent. |

| This compound | NaI in acetone | (R)-Ethyl 3-(iodomethyl)hexanoate | More reactive alkylating agent. |

Radical Reactions Involving α-Bromoesters and Chiral Induction Principles

While nucleophilic substitution reactions are predominant, α-bromoesters can also participate in radical reactions. mdpi.comrsc.org These reactions are typically initiated by radical initiators or photoredox catalysis. cam.ac.ukyoutube.com The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in various transformations, such as addition to alkenes or alkynes, or coupling reactions.

A key challenge in radical reactions is controlling the stereochemistry. youtube.com However, recent advances have led to the development of chiral catalysts that can induce enantioselectivity in radical processes. cam.ac.uk These catalysts can create a chiral environment that influences the trajectory of the radical reaction, leading to the preferential formation of one enantiomer over the other. cam.ac.uk For a chiral α-bromoester like this compound, the existing stereocenter can also influence the stereochemical outcome of a radical reaction at a different position in the molecule through chiral induction.

Applications in the Enantioselective Synthesis of Advanced Intermediates and Target Molecules

(R)-Ethyl 3-(bromomethyl)hexanoate as a Key Chiral Building Block in Multi-step Synthesis

This compound has emerged as a significant chiral building block in the field of organic synthesis, particularly for the construction of complex, stereochemically defined molecules. Its utility stems from the presence of a stereocenter at the C3 position and a reactive bromomethyl group, which allows for a variety of nucleophilic substitution reactions. This combination makes it a valuable precursor for introducing a specific chiral moiety into a larger molecular framework.

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably the antiepileptic drug Brivaracetam. pharmaffiliates.comchemicalbook.com The reactivity of the bromomethyl group facilitates its use in coupling reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds essential for building the core structure of target molecules. smolecule.com The synthesis of this compound itself can be achieved through various methods, including the esterification of 3-(bromomethyl)hexanoic acid with ethanol (B145695), often catalyzed by a strong acid.

Synthetic Routes to Brivaracetam and Structural Analogues

The synthesis of Brivaracetam, a second-generation antiepileptic drug, represents a prominent application of this compound and its derivatives. The drug's specific stereochemistry, (4R,2'S), necessitates a highly controlled enantioselective synthesis where this chiral building block plays a crucial role. nih.gov

A pivotal step in many synthetic routes to Brivaracetam involves the coupling of an (R)-3-(halomethyl)hexanoyl derivative with the chiral amine, (S)-2-aminobutanamide. In one documented approach, (R)-3-(bromomethyl)hexanoyl chloride is reacted with (S)-2-aminobutanamide in the presence of an acid-binding agent like triethylamine (B128534) to form the amide intermediate, (R)-3-(bromomethyl)-hexanoic acid-[(S)-1-carbamoyl-propyl]-amide. google.com

Following the coupling reaction, the next critical transformation is an intramolecular cyclization to construct the five-membered γ-lactam (pyrrolidin-2-one) ring, which is the core scaffold of Brivaracetam. researchgate.net This is typically achieved by an intramolecular nucleophilic substitution where the nitrogen of the butanamide moiety displaces the bromide ion.

For instance, the intermediate (R)-3-(bromomethyl)-hexanoic acid-[(S)-1-carbamoyl-propyl]-amide undergoes cyclization in the presence of an alkaline reagent to yield the final Brivaracetam structure. google.com This ring-closing step solidifies the stereochemistry at the C4 position of the pyrrolidinone ring, which is derived from the (R)-configuration of the initial hexanoate (B1226103) building block.

Several synthetic strategies have been developed for Brivaracetam, with many relying on precursors to or derivatives of this compound.

One common approach starts from the chiral lactone, (R)-4-propyldihydrofuran-2(3H)-one. This lactone can be ring-opened to generate a (R)-3-(halomethyl)hexanoic acid derivative, which is then coupled with (S)-2-aminobutanamide. nih.govacs.org For example, a process has been described where (R)-4-propyldihydrofuran-2(3H)-one is treated with trimethyl bromosilane (B8379080) and then esterified with methanol (B129727) to produce methyl (R)-3-(bromomethyl)hexanoate, a close analogue of the ethyl ester. google.com

Another route begins with (R)-epichlorohydrin, a commercially available chiral starting material. nih.govacs.org This strategy involves several steps to construct the hexanoate backbone with the correct stereochemistry before the introduction of the bromomethyl group and subsequent coupling and cyclization.

Biocatalytic methods have also been explored to produce key chiral intermediates with high enantiomeric purity, which can help to avoid the use of costly resolving agents or complex chiral chromatography. pharmaffiliates.comnih.gov

A significant challenge in some synthetic routes is the potential for racemization and the formation of diastereomers, which often necessitates purification by chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This can be a drawback for large-scale industrial production. Therefore, synthetic strategies that can maintain high stereochemical integrity throughout the reaction sequence are highly desirable. The use of well-defined chiral building blocks like this compound is a key element in achieving this goal.

Broader Contributions to Chiral Drug Synthesis Methodologies

The use of this compound in the synthesis of Brivaracetam exemplifies the "chiral pool" approach to asymmetric synthesis. This strategy leverages naturally occurring or readily available enantiopure compounds as starting materials to impart chirality to the final product. The development of efficient synthetic routes to this building block and its successful application contribute to the broader toolkit available to medicinal chemists for the construction of chiral drugs.

Furthermore, the exploration of biocatalytic routes to produce intermediates like this compound showcases the increasing importance of green chemistry principles in pharmaceutical manufacturing. pharmaffiliates.comsmolecule.com These enzymatic methods can offer high enantioselectivity under mild reaction conditions, reducing the environmental impact compared to some classical chemical resolutions.

The challenges encountered in various synthetic pathways, such as the separation of diastereomers, also drive innovation in stereoselective reaction methodologies and purification techniques. researchgate.netnih.gov

Development of Novel Chiral Scaffolds and Chemical Derivatives for Research

The chemical reactivity of this compound makes it a versatile starting material for the development of novel chiral scaffolds and chemical derivatives beyond its application in Brivaracetam synthesis. The electrophilic bromomethyl group is amenable to substitution by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. smolecule.com

This opens up possibilities for creating libraries of new chiral molecules for screening in drug discovery programs. By varying the nucleophile used in reaction with this compound, researchers can systematically explore the structure-activity relationships of new classes of compounds. The inherent chirality of the building block ensures that the resulting products are enantiomerically enriched, which is crucial for studying their interactions with biological systems.

Analytical and Methodological Aspects in Research on R Ethyl 3 Bromomethyl Hexanoate

Spectroscopic Methodologies for Structural Elucidation and Stereochemical Analysis in Synthetic Intermediates

The confirmation of the chemical structure and stereochemistry of (R)-Ethyl 3-(bromomethyl)hexanoate relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their chemical environments. For this compound, the spectrum would show distinct signals for the ethyl ester protons, the propyl chain protons, and the protons on the chiral center and the adjacent bromomethyl group.

¹³C NMR (Carbon-13 NMR) reveals the number of different carbon atoms in the molecule. The spectrum would confirm the presence of the carbonyl carbon of the ester, the carbon bearing the bromine atom, and the various aliphatic carbons.

Stereochemical Analysis with Chiral Shift Reagents: While standard NMR can confirm the constitution, determining enantiomeric purity often requires chiral auxiliaries. Chiral solvating agents or chiral derivatizing agents can be used to convert the enantiomers into diastereomeric complexes or compounds, which will exhibit distinct signals in the NMR spectrum, allowing for quantification of the enantiomeric excess. core.ac.uk

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₇BrO₂. nih.gov The fragmentation pattern, particularly the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br), further corroborates the structure.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group (typically around 1730-1750 cm⁻¹) and C-Br stretching vibrations.

A summary of representative spectroscopic data is presented below.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Key Observations |

|---|---|

| ¹H NMR | Signals corresponding to CH₃ (propyl), CH₂ (propyl), CH (chiral center), CH₂Br, CH₂ (ethyl ester), CH₃ (ethyl ester). |

| ¹³C NMR | Resonances for C=O (ester), carbons of the propyl group, C-Br, and carbons of the ethyl group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine. |

| IR Spectroscopy | Strong C=O stretch (~1735 cm⁻¹), C-O stretch, C-H stretches, and C-Br stretch. |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument used. Data presented is for illustrative purposes.

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)

Ensuring the high enantiomeric purity of this compound is critical for its use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. nih.gov

The principle of chiral HPLC involves the differential interaction of the enantiomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

Key aspects of developing a chiral HPLC method include:

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are commonly effective for separating a wide range of chiral compounds, including esters like the target molecule.

Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve good resolution and acceptable analysis time.

Detection: A UV detector is commonly used, as the ester functional group provides sufficient chromophore for detection at low wavelengths.

A patent for the synthesis of Brivaracetam intermediates describes the use of chiral GC analysis to confirm an enantiomeric ratio of 100:0 for a precursor lactone, highlighting the importance and capability of chromatographic methods in achieving high enantiopurity. google.com Similarly, chiral HPLC is used to confirm the diastereomeric excess of subsequent intermediates. google.com

Table 2: Example of Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and require optimization for specific applications.

Reaction Monitoring and Process Control Strategies in Academic Synthesis

In an academic setting, the synthesis of this compound is carefully monitored to ensure the reaction proceeds to completion and to minimize the formation of byproducts.

Common monitoring techniques include:

Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method to qualitatively track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Gas Chromatography (GC) and HPLC: These techniques provide quantitative data on the consumption of reactants and formation of products. Aliquots can be taken from the reaction mixture at various time points and analyzed.

NMR Spectroscopy: For some reactions, ¹H NMR can be used to monitor the conversion by integrating the signals corresponding to the starting material and the product.

Advanced strategies for real-time reaction monitoring are also being developed. For instance, Direct Analysis in Real Time Mass Spectrometry (DART-MS) coupled with an autosampler can provide direct and quantitative monitoring of reaction progress under controlled conditions, allowing for kinetic analysis and optimization.

Quantification of Reaction Efficiency and Yield in Multi-step Synthetic Sequences

The percentage yield for a single step is calculated as: Percentage Yield = (Actual Yield / Theoretical Yield) * 100

For example, a common synthesis route starts from (R)-4-propyldihydrofuran-2-one. A hypothetical three-step synthesis to obtain this compound might look like this:

Ring-opening of (R)-4-propyldihydrofuran-2-one with a bromine source (e.g., HBr or TMSBr) to form (R)-3-(bromomethyl)hexanoic acid. google.com

Esterification of the resulting carboxylic acid with ethanol (B145695) under acidic catalysis.

Purification (e.g., distillation or column chromatography) to isolate the final product.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical manufacturing is driving research into greener synthetic pathways for (R)-Ethyl 3-(bromomethyl)hexanoate. A central focus is the reduction of hazardous waste and the utilization of renewable resources and energy-efficient processes.

One promising avenue is the adoption of flow chemistry . Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures with significantly reduced reaction times, often leading to higher yields and selectivities compared to traditional batch processes. acs.org For instance, the synthesis of chiral molecules, a category to which this compound belongs, has been shown to benefit from the improved mixing and temperature control in microreactors, which can lead to a marked reduction in reaction times. acs.org

The exploration of alternative solvents is another key area. The use of greener solvents, such as bio-based solvents like eucalyptol (B1671775) and ethyl lactate, or even water, is being investigated to replace traditional volatile organic compounds (VOCs). capes.gov.br Ionic liquids are also being explored as recyclable reaction media for reactions like bromo- and iodohydroxylation of alkenes, which are relevant to the synthesis of halohydrin precursors.

Furthermore, research is directed towards improving atom economy by designing synthetic routes that minimize the formation of byproducts. This includes the development of catalytic processes that replace stoichiometric reagents.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Reaction Efficiency

Organocatalysis has emerged as a powerful tool in asymmetric synthesis due to the use of small, metal-free organic molecules as catalysts, which are often less toxic and more stable than their metal-based counterparts. pharmaffiliates.comresearchgate.netnih.gov Research into novel chiral amines and thiourea-based organocatalysts for reactions like Michael additions and bromohydrin reactions is ongoing. researchgate.netorganic-chemistry.org For instance, cinchona alkaloid-based thiourea (B124793) catalysts have shown excellent activity and enantioselectivity in 1,4-conjugate additions. researchgate.net

Asymmetric metal catalysis continues to be a major focus, with researchers exploring new ligands and metal complexes to achieve higher enantiomeric excesses (ee). Rhodium-catalyzed asymmetric synthesis of chiral esters and iridium-catalyzed asymmetric hydrogenation for producing enantioenriched vicinal halohydrins are areas of active investigation. acs.orgepo.orgnih.gov The development of chiral cyclopentadienyl (B1206354) (CpX) metal complexes is also a promising direction for asymmetric C-H functionalization reactions. researchgate.net

Recent studies have also highlighted the challenge of byproduct inhibition in catalytic asymmetric bromoesterification reactions and have proposed solutions to overcome this, allowing for lower catalyst loadings while maintaining high conversions. researchgate.netnih.gov

Table 1: Comparison of Catalytic Approaches for Similar Transformations

| Catalytic System | Transformation | Key Advantages | Reported Enantioselectivity (ee) |

| (DHQD)₂PHAL (Organocatalyst) | Intermolecular Bromoesterification | Metal-free, high enantioselectivity | Up to 92% |

| Rhodium/Chiral Diene | Asymmetric Desymmetrization | High diastereo- and enantioselectivity | High |

| Iridium/f-phamidol | Asymmetric Hydrogenation of α-halogenated ketones | High yields, excellent diastereo- and enantioselectivities | Up to 99% |

| Organocatalyst (Secondary Amine) | Atroposelective Michael Addition | Good yields and enantioselectivities | Good |

This table presents data for similar transformations to highlight the potential of these catalytic systems for the synthesis of this compound.

Investigation of New Synthetic Transformations and Derivatizations for Broader Utility

While the primary application of this compound is in the synthesis of Brivaracetam, its reactive bromomethyl group and chiral center make it a versatile building block for other complex molecules. acs.orgresearchgate.net Future research will likely focus on exploring new synthetic transformations and derivatizations to broaden its utility.

The electrophilic nature of the carbon-bromine bond allows for a variety of nucleophilic substitution reactions . This opens the door to the synthesis of a wide range of derivatives by introducing different functional groups. These derivatives could serve as intermediates for novel pharmaceutical compounds or other specialty chemicals.

Furthermore, the ester group can undergo transformations such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols, providing additional handles for molecular diversification. The development of new synthetic methodologies that can be applied to this compound will be crucial for unlocking its full potential as a chiral synthon.

Chemoenzymatic Approaches for Highly Selective Transformations

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, is a rapidly growing field with significant potential for the synthesis of this compound. nih.govnih.gov Enzymes can offer unparalleled stereoselectivity under mild reaction conditions, addressing a key challenge in the synthesis of this chiral compound. core.ac.uk

Lipases are particularly well-suited for the kinetic resolution of racemic alcohols and esters, a strategy that can be employed to obtain the desired (R)-enantiomer of precursors to this compound. epo.orgnih.govmontclair.edu For example, lipase-catalyzed transesterification has been successfully used for the kinetic resolution of various chiral alcohols. nih.gov In the context of Brivaracetam synthesis, enzymatic resolution using proteases has been demonstrated on a kilogram scale. researchgate.net

Nitrilases are another class of enzymes being explored for the synthesis of chiral intermediates. A recent patent describes a method for the enzymatic synthesis of a chiral precursor to Brivaracetam using a nitrilase mutant with significantly increased activity and enantioselectivity. researchgate.net

Table 2: Examples of Enzymes in Chemoenzymatic Synthesis

| Enzyme Class | Transformation | Application in Chiral Synthesis |

| Lipases | Kinetic resolution of alcohols/esters | Production of enantiomerically pure alcohols and esters. epo.orgnih.govmontclair.edu |

| Nitrilases | Hydrolysis of nitriles | Synthesis of chiral carboxylic acids. researchgate.net |

| Proteases | Kinetic resolution of esters | Large-scale production of chiral intermediates. researchgate.net |

| Alcohol Dehydrogenases | Reduction of ketones | Asymmetric synthesis of chiral alcohols. core.ac.uk |

Application of Computational Chemistry in Understanding Reaction Mechanisms and Predicting Stereoselectivity

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methods. rsc.orgresearchgate.net By providing detailed insights into reaction mechanisms and the origins of stereoselectivity, computational modeling can guide the rational design of catalysts and reaction conditions. organic-chemistry.orgrsc.orgacs.org

Density Functional Theory (DFT) is a powerful method for studying the electronic structure of molecules and calculating the energetics of reaction pathways. organic-chemistry.orgrsc.orgacs.org DFT studies can be used to:

Elucidate the mechanism of catalytic reactions, identifying key intermediates and transition states. rsc.orgacs.org

Understand the origin of enantioselectivity by analyzing the non-covalent interactions between the catalyst and the substrate. rsc.org

Predict the most favorable reaction pathways and the stereochemical outcome of a reaction.

For instance, DFT studies have been used to investigate the mechanism and stereoselectivity of NHC-catalyzed reactions involving α-bromo enals and the polymerization of styrene. rsc.orgacs.org The application of such computational methods to the synthesis of this compound will be crucial for the in-silico design of more efficient and selective catalysts.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for modeling enzyme-catalyzed reactions. rsc.org These methods treat the active site of the enzyme with a high level of quantum mechanical theory while the rest of the protein is described by a more computationally efficient molecular mechanics force field. rsc.org This allows for the study of enzyme-substrate interactions, conformational changes, and the catalytic mechanism in a realistic biological environment. rsc.org

The synergy between computational modeling and experimental work is expected to play a pivotal role in the future development of synthetic routes to this compound, enabling a more rapid and targeted approach to innovation.

Q & A

What synthetic methodologies are effective for preparing (R)-Ethyl 3-(bromomethyl)hexanoate with high enantiomeric purity?

Level: Basic

Methodological Answer:

The synthesis typically involves bromination of a precursor such as ethyl 3-(hydroxymethyl)hexanoate. A common approach is using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions to replace the hydroxyl group with bromine. For enantioselective synthesis, chiral catalysts or enzymatic resolution may be employed to retain the (R)-configuration. For example, highlights the use of bromo compounds in ester synthesis, where reaction conditions (e.g., reflux in chloroform with triethylamine) and purification via column chromatography are critical for yield and purity .

How does the stereochemistry (R-configuration) influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

The R-configuration affects spatial accessibility of the bromomethyl group, influencing reaction kinetics and selectivity. For instance, in SN2 reactions, the stereochemistry may lead to inversion or retention of configuration depending on the nucleophile and solvent. demonstrates that bromomethyl groups in cyclic ether syntheses require precise steric control, suggesting that bulky nucleophiles or solvents like DMF could alter reaction pathways . Computational modeling (e.g., DFT) is recommended to predict transition states and optimize conditions for desired stereochemical outcomes.

What GC-MS parameters are optimal for characterizing this compound and its derivatives?

Level: Basic

Methodological Answer:

Gas chromatography (GC) with a polar stationary phase (e.g., DB-WAX) coupled with electron ionization (EI) mass spectrometry is effective. Key parameters include:

- Column temperature: 40°C (hold 2 min) to 250°C at 10°C/min.

- Ionization energy: 70 eV to fragment the bromomethyl group (distinctive isotopic pattern for Br at m/z 79/81).

emphasizes using retention indices and fragmentation patterns for identification, as shown in bourbon analysis for ethyl hexanoate derivatives . Calibration with authentic standards is critical for quantification.

How does the bromomethyl group in this compound facilitate intramolecular cyclization reactions?

Level: Advanced

Methodological Answer:

The bromomethyl group acts as an electrophilic site, enabling nucleophilic attack by adjacent functional groups (e.g., amines or hydroxyls) to form cyclic structures. describes bromomethyl isoxazole derivatives undergoing cyclization under mild conditions (e.g., K₂CO₃ in acetonitrile), suggesting similar reactivity for this compound . Kinetic studies using NMR or IR spectroscopy can monitor intermediate formation, while solvent polarity adjustments (e.g., DMSO vs. THF) may modulate reaction rates.

How does bromination alter the solubility and diffusion properties of ethyl hexanoate derivatives in aqueous matrices?

Level: Basic

Methodological Answer:

Bromination increases molecular polarity, reducing hydrophobicity compared to ethyl hexanoate. Partition coefficients (log P) can be experimentally determined using shake-flask methods or predicted via software (e.g., ACD/Labs). shows ethyl hexanoate’s diffusion in carrageenan matrices is minimally affected by matrix structure, but bromine’s electronegativity may enhance interactions with polar solvents, altering mass transfer rates .

What is the inhibitory effect of this compound on anaerobic digestion processes?

Level: Advanced

Methodological Answer:

Brominated esters may exhibit toxicity at lower concentrations than non-halogenated analogs. reports ethyl hexanoate’s minimal inhibitory concentration (MIC) for biogas production, but bromine’s electronegativity likely lowers MIC due to microbial membrane disruption . Batch tests with varying concentrations (0.1–20 mM) and monitoring via volatile fatty acid (VFA) accumulation or ATP assays are recommended to quantify inhibition.

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Storage: In amber glass under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.

- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (risk of Br₂ release).

- Waste disposal: Neutralize with sodium bicarbonate before incineration. and outline general safety measures for brominated compounds, emphasizing ventilation and spill containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.